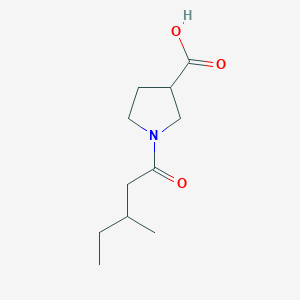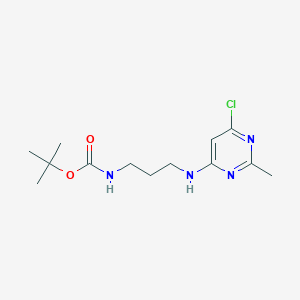
Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate
Overview
Description
“Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the tert-butyl group. One possible method could involve the reaction of tert-butyl carbamate with a suitable pyrimidine derivative .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, an amino group, a propyl group, and a tert-butyl group attached to a carbamate group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of carbamates, pyrimidines, and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its tert-butyl group can act as a protecting group for carboxylic acids and alcohols, providing stability against various nucleophiles and reducing agents. The compound’s unique structure allows for selective reactions in complex organic syntheses .
Medicinal Chemistry
In medicinal chemistry, this compound could be used to develop new pharmaceuticals. Its pyrimidine ring is a common motif in drugs, and the presence of a chloro group could be exploited for creating molecules with potential antibacterial properties .
Agricultural Chemistry
The tert-butyl group’s stability makes this compound a candidate for developing pesticides or herbicides. The pyrimidine derivative could interfere with the growth of unwanted plants or pests without degrading under environmental conditions .
Material Science
In material science, this compound could be used to modify surfaces or create new polymers with specific properties. Its robust structure could lead to materials with enhanced durability or chemical resistance .
Biochemistry
The tert-butyl group is known for its implication in biosynthetic and biodegradation pathways. This compound could be used to study enzyme-catalyzed reactions where the tert-butyl group acts as a non-reactive placeholder, allowing researchers to probe the mechanics of these biological processes .
Analytical Chemistry
As a standard or reagent, this compound could be used in analytical chemistry to calibrate instruments or develop new detection methods for compounds containing similar functional groups .
Chemical Education
Due to its structural complexity and the presence of multiple functional groups, this compound is ideal for educational purposes. It can be used to teach advanced organic chemistry concepts, such as protecting group strategies and nucleophilic substitution reactions .
Environmental Science
Lastly, in environmental science, this compound’s stability and reactivity could be studied to understand its behavior and breakdown in natural ecosystems, which is crucial for assessing the environmental impact of new chemicals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN4O2/c1-9-17-10(14)8-11(18-9)15-6-5-7-16-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,16,19)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIZLWQIBTNIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-((6-chloro-2-methylpyrimidin-4-yl)amino)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



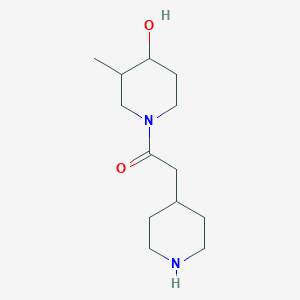
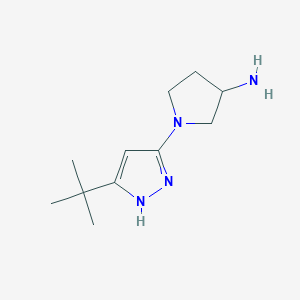
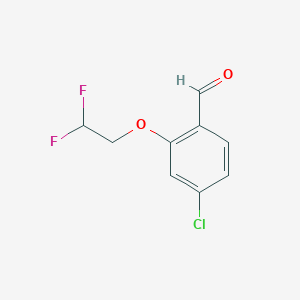
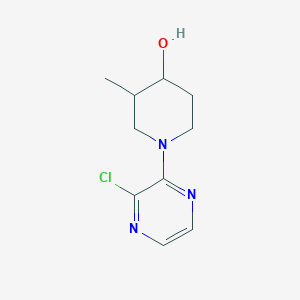
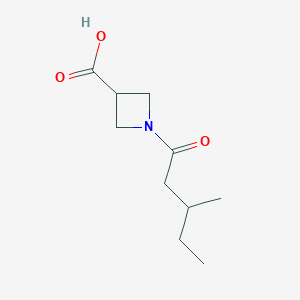
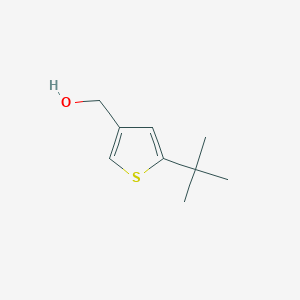
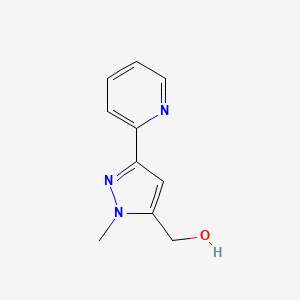
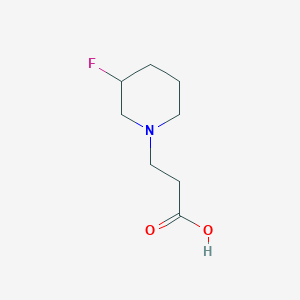
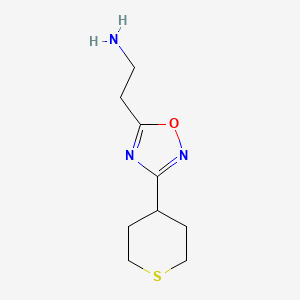
![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)
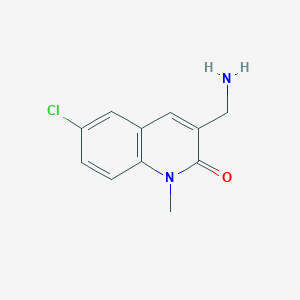
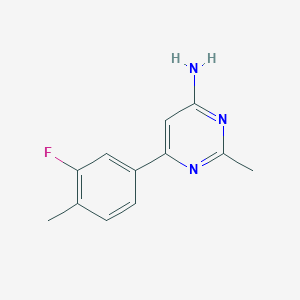
![2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B1475398.png)
